![molecular formula C13H20O3 B7823573 Nonenyl succinic anhydride](/img/structure/B7823573.png)
Nonenyl succinic anhydride
Overview
Description
Nonenyl succinic anhydride is an organic compound with the molecular formula C₁₃H₂₀O₃. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a nonenyl group. This compound is known for its applications in various fields, including polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonenyl succinic anhydride can be synthesized through the reaction of maleic anhydride with nonene. The reaction typically involves the following steps:
Diels-Alder Reaction: Maleic anhydride reacts with nonene in the presence of a catalyst to form the corresponding adduct.
Cyclization: The adduct undergoes cyclization to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride and nonene are combined under controlled temperatures and pressures. The reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Nonenyl succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form nonenyl succinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts such as sulfuric acid.
Amidation: Amines, elevated temperatures.
Major Products:
Hydrolysis: Nonenyl succinic acid.
Esterification: Nonenyl succinate esters.
Amidation: Nonenyl succinimides.
Scientific Research Applications
Curing Agent for Resins
NSA is widely used as a curing agent in the formulation of low-viscosity epoxy resins. Its ability to yield semi-flexible resins makes it suitable for applications in electronics, where flexibility and durability are crucial .
Corrosion Inhibitor
NSA serves as an effective corrosion inhibitor in non-aqueous systems such as lubricants, hydraulic fluids, greases, and fuels. This property enhances the longevity and performance of these products by preventing oxidation and degradation .
Detergent Intermediate
In the cleaning industry, NSA acts as a hydrophobic, anionic attractant that enhances the effectiveness of metal cleaning agents. This application is particularly valuable in industrial settings where metal surfaces require thorough cleaning .
Electron Microscopy
NSA is utilized in the Spurr embedding technique for electron microscopy. It aids in curing low-viscosity embedding resins that are essential for preparing samples for high-resolution imaging .
Modification of Starch
Recent studies have demonstrated NSA's role in modifying starches to improve their functional properties. For instance, when incorporated into quinoa starch, NSA enhances its thermal stability and resistance properties, making it suitable for food industry applications .
Data Table: Applications Summary
Application | Description | Benefits |
---|---|---|
Curing Agent | Used in low-viscosity epoxy resins | Flexibility and durability |
Corrosion Inhibitor | Prevents oxidation in lubricants and fuels | Enhanced longevity of products |
Detergent Intermediate | Improves metal cleaning effectiveness | Better cleaning performance |
Electron Microscopy | Curing agent for embedding resins | High-resolution imaging capabilities |
Starch Modification | Enhances thermal stability of modified starches | Improved functional properties for food industry |
Case Study 1: Corrosion Inhibition
A study evaluated the effectiveness of NSA as a corrosion inhibitor in hydraulic fluids. The results indicated a significant reduction in corrosion rates compared to untreated fluids, demonstrating NSA's efficacy in extending the life of hydraulic systems.
Case Study 2: Starch Modification
Research on quinoa starch modified with NSA showed that the resistant starch content increased significantly after treatment. The study highlighted how NSA modification could be leveraged to enhance the nutritional value and functional properties of food products .
Mechanism of Action
The mechanism of action of nonenyl succinic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and undergoes nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the anhydride group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Nonenyl succinic anhydride can be compared with other similar compounds such as:
Octenyl succinic anhydride: Similar in structure but with an octenyl group instead of a nonenyl group. It is commonly used in the modification of starches for food applications.
Dodecenyl succinic anhydride: Contains a dodecenyl group and is used in similar applications as this compound but offers different hydrophobic properties.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity and high reactivity are desired.
Biological Activity
Nonenyl succinic anhydride (NSA) is a chemical compound with the molecular formula and a CAS number of 28928-97-4. It has garnered attention for its diverse applications in various fields, including its biological activity. This article aims to provide a comprehensive overview of NSA's biological activity, including relevant data tables, case studies, and detailed research findings.
NSA is primarily used as a curing agent for low-viscosity epoxy resins, particularly in electron microscopy embedding formulations. It also serves as a corrosion inhibitor in non-aqueous systems and as an intermediate in detergent formulations . Its chemical structure contributes to its hydrophobic properties, making it suitable for applications requiring water resistance.
Antimicrobial Properties
Research indicates that NSA derivatives exhibit significant antimicrobial activity. For example, n-octenyl succinic acid, a related compound, has been shown to have effective microbiocidal properties against various bacteria and fungi under acidic conditions. The minimum inhibitory concentrations (MIC) of these compounds against common pathogens such as Staphylococcus aureus and Candida albicans have been documented.
Table 1: Antimicrobial Activity of NSA Derivatives
Compound | MIC (ppm) against Staphylococcus aureus | MIC (ppm) against Candida albicans |
---|---|---|
n-Octenyl succinic acid | 1000 | 500 |
n-Decenyl succinic acid | 1000 | 500 |
In one study, formulations containing n-octenyl succinic acid demonstrated yeasticidal activity with over 99.999% kill rates at concentrations of 200 ppm within five minutes .
Case Studies on Biological Activity
-
Antimicrobial Efficacy :
A study explored the efficacy of n-octenyl succinic acid in sanitizing compositions. The results indicated that formulations containing this compound were effective in reducing microbial load significantly, even in the presence of hard water conditions. The study noted that the presence of phosphoric acid enhanced the antimicrobial activity at lower pH levels . -
Toxicity Studies :
Investigations into the toxicity of NSA derivatives revealed that while they possess antimicrobial properties, they also exhibit irritant effects on human tissues. Safety data sheets recommend handling NSA with gloves and goggles due to its irritant nature .
The antimicrobial action of NSA derivatives is believed to be linked to their ability to disrupt microbial cell membranes. The hydrophobic nature of these compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .
Research Findings and Future Directions
Recent studies have focused on modifying NSA for enhanced functionality in various applications. For instance, research into micellar structures formed by NSA-modified pullulan has shown promising results for stabilizing emulsions, which could further expand the utility of NSA in food and pharmaceutical industries .
Properties
IUPAC Name |
3-non-1-enyloxolane-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUIQAGZLBOGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonenyl succinic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15561 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
28928-97-4 | |
Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydro-3-(nonenyl)furan-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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